3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound. Compounds of this nature are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronate ester group makes it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the boronate ester group. One common method involves the reaction of a suitable hydrazine with a 1,3-diketone to form the pyrazole ring. The boronate ester group can then be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the isopropyl and methyl substituents.
Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst or hydride reagents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides for Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
Chemistry
The compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. It serves as a versatile building block for the synthesis of complex molecules.
Biology and Medicine
In biological and medicinal chemistry, boron-containing compounds are explored for their potential as enzyme inhibitors, anticancer agents, and other therapeutic applications. The unique properties of the boronate ester group make it a valuable moiety in drug design.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, agrochemicals, and pharmaceuticals. Its role as an intermediate in various chemical processes highlights its importance in large-scale production.
Mechanism of Action
The mechanism by which 3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through the boronate ester group.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boron-containing compound used in Suzuki-Miyaura reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A similar boronate ester used in organic synthesis.
1-Methyl-3-phenyl-1H-pyrazole: A pyrazole derivative without the boronate ester group.
Uniqueness
The unique combination of the pyrazole ring and the boronate ester group in 3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole makes it a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions, particularly Suzuki-Miyaura cross-coupling, sets it apart from other similar compounds.
Properties
IUPAC Name |
1-methyl-3-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BN2O2/c1-9(2)11-10(8-16(7)15-11)14-17-12(3,4)13(5,6)18-14/h8-9H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOIFKYHCBOVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2019997-39-6 |
Source
|
Record name | 1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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